molecular formula C7H8N2O3 B2371506 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid CAS No. 37467-00-8

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid

Cat. No.: B2371506
CAS No.: 37467-00-8
M. Wt: 168.152
InChI Key: NGZZDWVXLVCRHW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3. It is characterized by a benzoxadiazole ring fused with a tetrahydro structure and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxyimino-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole with sulfuric acid or acetic anhydride, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and amino compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-2,1,3-benzothiadiazole-5-carboxylic acid
  • 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxamide
  • 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-methyl ester

Comparison: Compared to its analogs, 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group makes it more reactive in substitution reactions compared to its amide or ester counterparts .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZDWVXLVCRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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